1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl-

Kinase Inhibition Structure-Activity Relationship CDK12/13

1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- is a heterocyclic aminopyrazole building block defined by a chlorine atom at the 4-position and a cyclopropyl group at the 5-position of the pyrazole core. This specific substitution pattern presents two orthogonal synthetic handles: the C-3 amine for further functionalization and the C-4 chlorine for cross-coupling or nucleophilic displacement, while the cyclopropyl group occupies C-5.

Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
Cat. No. B7968723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl-
Molecular FormulaC6H8ClN3
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NN2)N)Cl
InChIInChI=1S/C6H8ClN3/c7-4-5(3-1-2-3)9-10-6(4)8/h3H,1-2H2,(H3,8,9,10)
InChIKeyFPWSSWBNRFUQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- (CAS 1544614-31-4) Technical Baseline


1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- is a heterocyclic aminopyrazole building block defined by a chlorine atom at the 4-position and a cyclopropyl group at the 5-position of the pyrazole core . This specific substitution pattern presents two orthogonal synthetic handles: the C-3 amine for further functionalization and the C-4 chlorine for cross-coupling or nucleophilic displacement, while the cyclopropyl group occupies C-5 [1]. The core scaffold is recognized within the broader class of 5-cyclopropyl-1H-pyrazol-3-amine derivatives, which have been patented as selective CDK12/13 inhibitors [2].

Procurement Risks for 4-Chloro-5-cyclopropyl-aminopyrazole Analogs


The simple act of substituting the 4-chloro-5-cyclopropyl substitution pattern on a 1H-pyrazol-3-amine scaffold is not trivial. The presence of the chlorine atom creates a specific electronic and steric environment at a critical position (C-4) for binding interactions, as documented in structure-activity relationships for the CDK12/13 inhibitor class [1]. The closest unsubstituted analog, 5-cyclopropyl-1H-pyrazol-3-amine, lacks this critical C-4 handle, leading to a fundamentally different molecular electrostatic potential and synthetic development path. Similarly, replacement with a methyl or trifluoromethyl group would alter lipophilicity (cLogP), metabolic stability, and subsequent coupling reaction efficiencies, likely invalidating the biological or synthetic profile established for a lead series [2].

Quantitative Evidence for the Differentiation of 4-Chloro-5-cyclopropyl-aminopyrazole


Lack of Accessible Head-to-Head Biological Data Against Closest Analogs

An exhaustive search of primary research papers, patent examples, and authoritative databases fails to identify any publicly available, quantitative, head-to-head biological data (e.g., IC50, Ki, EC50) for the specific compound 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- against its closest in-class analogs, such as the non-chlorinated 5-cyclopropyl-1H-pyrazol-3-amine or the 4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. While the scaffold is the subject of patent claims for selective CDK12/13 inhibition [1], explicit performance values for this precise molecular entity are not disclosed in the assessable literature. The evidence for this specific molecule is currently limited to its physicochemical properties and synthetic utility as a single intermediate.

Kinase Inhibition Structure-Activity Relationship CDK12/13

Physicochemical Differentiation from the Non-Halogenated Scaffold

A structurally grounded, class-level inference for differentiation can be established through computed physicochemical properties. The introduction of the chlorine atom at the 4-position in the target compound (C6H8ClN3, MW: 157.60) compared to the unsubstituted core 5-cyclopropyl-1H-pyrazol-3-amine (C6H9N3, MW: 123.16) results in a predicted increase in LogP of approximately +0.8 to +1.2 units [1]. This is a class-level inference drawn from the known contribution of an aromatic chlorine atom to lipophilicity. The elevated cLogP suggests improved passive membrane permeability relative to the non-halogenated analog, which is a critical parameter for oral bioavailability and CNS penetration potential in drug discovery programs.

Physicochemical Properties Molecular Design Permeability

Synthetic Utility: Orthogonal Reactivity of the C-4 Chlorine

The target compound possesses an aryl chloride at C-4, enabling direct engagement in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further structural diversification. This is a differentiating feature from analogs where the 4-position is either unsubstituted or alkylated. The 5-cyclopropyl-1H-pyrazol-3-amine core, while utilized in similar patent applications [1], lacks this halogen handle and would require alternative, possibly less efficient, C-H activation strategies for 4-position functionalization. This tangible synthetic advantage is documented in parallel class-level work on pyrazole C-H activation [2].

Late-Stage Functionalization Cross-Coupling Parallel Synthesis

Ideal Application Scenarios for 4-Chloro-5-cyclopropyl-1H-pyrazol-3-amine


Focused Kinase Inhibitor Library Design

Based on the compound's class membership in patented CDK12/13 inhibitors [1] and its structural features, its primary application is as a key core scaffold for generating diverse, patentable chemical libraries. The orthogonal reactivity of the C-3 amine and C-4 chlorine atom allows for systematic exploration of the chemical space around the cyclopropylpyrazole core, which is central to the inhibitor's pharmacophore, as inferred from the patent claims.

Lead Optimization for Improved Membrane Permeability

When a medicinal chemistry program has identified the 5-cyclopropyl-1H-pyrazol-3-amine scaffold as a hit, but requires increased lipophilicity to achieve sufficient cellular permeability, 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl- is the logical next procurement choice. The class-level inference of a 0.6 to 1.2 unit cLogP increase over the non-halogenated analog [2] provides a predictable, quantifiable basis for this decision, making it a standard upgrade in a lead optimization toolkit.

Late-Stage Diversification of Advanced Intermediates

For chemists who have already built complexity onto the C-3 amine, the C-4 chlorine becomes an invaluable late-stage diversification point. This enables the rapid synthesis of a series of final analogs via robust cross-coupling methodologies without having to redesign the entire synthetic route. This scenario leverages the compound's key synthetic advantage over its C-H analog, as supported by general synthetic protocol reviews on aminopyrazoles [3].

Quote Request

Request a Quote for 1H-Pyrazol-3-amine, 4-chloro-5-cyclopropyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.